Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine
Description
Structural Characterization of Tert-Butyl[(3-Chloro-2-Fluorophenyl)Methyl]Amine
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine follows IUPAC rules for substituted amines. The parent structure is methylamine (CH₃NH₂), where the methyl group is substituted by a 3-chloro-2-fluorophenyl ring, and the hydrogen atom on the nitrogen is replaced by a tert-butyl group [(CH₃)₃C–].
Numbering and substituent priority :
- The phenyl ring is numbered to assign the lowest possible locants to the substituents. Chlorine at position 3 and fluorine at position 2 satisfy this criterion.
- The tert-butyl group is prefixed as an alkyl substituent on the nitrogen atom.
The molecular formula is C₁₁H₁₅ClFN , with a molecular weight of 215.69 g/mol , consistent with analogous tert-butyl-substituted benzylamines.
Table 1: Key identifiers of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine |
| Molecular Formula | C₁₁H₁₅ClFN |
| Molecular Weight | 215.69 g/mol |
| Substituent Positions | 3-chloro, 2-fluoro on phenyl |
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by steric and electronic interactions between the tert-butyl group, the aromatic ring, and the methylamine backbone.
Phenyl ring orientation :
- The 3-chloro and 2-fluoro substituents create an ortho/meta substitution pattern, inducing slight distortion from planarity due to steric repulsion between the chlorine atom and adjacent hydrogen atoms.
- The fluorine atom’s smaller van der Waals radius minimizes steric hindrance compared to bulkier substituents.
Amine group conformation :
Table 2: Bond characteristics inferred from analogous structures
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C–N (amine) | 1.45 | C–N–C: 109.5 |
| C–Cl (phenyl) | 1.74 | C–Cl–C: 120 |
| C–F (phenyl) | 1.35 | C–F–C: 118 |
Electronic Structure and Orbital Hybridization
The electronic configuration of the compound is defined by the interplay of aromatic ring substituents and the tert-butyl group’s inductive effects.
Aromatic ring effects :
Amine group hybridization :
Orbital interactions :
- The phenyl ring’s π-system interacts with the nitrogen’s lone pair, enabling limited conjugation. However, steric hindrance from the tert-butyl group restricts full delocalization.
Comparative Analysis with Substituted Benzylamine Derivatives
Substituents on the phenyl ring and the amine group significantly alter physicochemical properties. Below, we compare tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine with related derivatives:
Steric Effects of Alkyl Groups
- tert-Butyl vs. Linear Alkyl Chains :
The tert-butyl group imposes greater steric hindrance than linear chains (e.g., n-butyl), reducing nucleophilic reactivity at the nitrogen atom. For example, tert-butyl-substituted amines exhibit slower acylation rates compared to n-butyl analogs.
Electronic Effects of Aryl Substituents
- Chloro/Fluoro vs. Methoxy/Trifluoromethyl :
- 3-Chloro-2-fluorophenyl : Combined electron withdrawal decreases amine basicity (predicted pKₐ ~8.5 vs. ~10.5 for unsubstituted benzylamine).
- 3-Methoxy-5-trifluoromethylphenyl : Methoxy’s electron-donating effect (+M) contrasts with trifluoromethyl’s strong electron withdrawal (–I), creating complex electronic profiles.
Table 3: Substituent impact on amine basicity
| Substituent Pattern | Predicted pKₐ | Electronic Effect |
|---|---|---|
| 3-Chloro-2-fluorophenyl | 8.5 | –I, –M |
| 3-Methoxy-5-trifluoromethyl | 7.8 | +M (OCH₃), –I (CF₃) |
| Unsubstituted phenyl | 10.5 | Neutral |
Conformational Flexibility
- Benzylamine vs. Bicyclic Analogs :
Derivatives with rigid bicyclic frameworks (e.g., 2-azabicyclo[3.1.0]hexane in Search Result 3) exhibit fixed conformations, whereas tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine retains limited rotational freedom around the C–N bond.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3 |
InChI Key |
UDALXKRVPVKVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable precursor, such as 3-chloro-2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | Synthesis Method |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₆ClFN | 216.45 | 3-Cl, 2-F, tert-butyl | Antiviral/GnRH antagonist intermediates | Column chromatography, tert-butyl protection |
| (3-Chloro-2-fluorophenyl)methylamine () | C₁₂H₁₇ClFN | 229.72 | 3-Cl, 2-F, 3-methylbutyl | Not specified (likely pharmaceutical intermediate) | Standard amine synthesis |
| [(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine () | C₁₅H₁₅ClFN | 263.74 | 3-Cl, 2-F (on separate phenyl rings) | Unspecified (potential CNS drug intermediate) | Multi-step coupling reactions |
| 5-Bromo-2-fluorophenyl tert-butyl carbonate () | C₁₂H₁₃BrFNO₂ | 326.15 | 5-Br, 2-F, tert-butyl carbonate | EP2 agonists, battery electrolytes | Catalytic protection, column chromatography |
2.1 Structural and Electronic Differences
- Substituent Effects :
- The tert-butyl group in the target compound introduces steric hindrance, reducing nucleophilic reactivity compared to the linear 3-methylbutyl group in ’s analog. This bulkiness may enhance metabolic stability in vivo .
- Halogen Positioning : The 3-chloro-2-fluoro substitution on the phenyl ring creates a distinct electronic profile compared to compounds like the 5-bromo-2-fluorophenyl derivative (). Bromine’s larger atomic radius increases polarizability, making it more reactive in Suzuki-Miyaura couplings .
2.3 Physicochemical Properties
- Crystal Packing : The target compound’s crystal structure is stabilized by weak hydrogen bonds (C–H⋯O/F) and van der Waals forces, similar to ’s tert-butyl carbonate. However, analogs with ethoxy groups (e.g., ’s [(2-ethoxyphenyl)methyl]amine) exhibit stronger hydrogen bonding due to the oxygen atom, enhancing solubility in polar solvents .
- Lipophilicity : The tert-butyl group increases lipophilicity (logP ~3.2) compared to 3-methylbutyl (logP ~2.8), influencing membrane permeability in drug design .
Biological Activity
Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Formula : CHClF
- Molecular Weight : 215.68 g/mol
- IUPAC Name : this compound
The presence of halogen substituents (chlorine and fluorine) in the aromatic ring is significant as these groups can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit a range of biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The halogen atoms can enhance the binding affinity to various enzymes, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors for enzymes involved in neurotransmitter regulation and cancer cell proliferation .
- Anticancer Activity : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For example, a study indicated that certain derivatives exhibited significant inhibition of cell growth in breast cancer cells (MCF-7), suggesting potential anticancer properties .
- Antibacterial Properties : Some related compounds have shown antibacterial activity against strains such as E. faecalis and P. aeruginosa, indicating that this compound may also possess antimicrobial properties .
Research Findings and Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar compound on MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell proliferation with an IC value of 225 µM. The mechanism involved alterations in cell cycle progression, particularly an increase in cells arrested in the S phase .
| Compound | IC (µM) | Effect on Cell Cycle |
|---|---|---|
| Similar Compound | 225 | Increased S phase arrest |
Case Study 2: Enzyme Inhibition
Docking studies have been conducted to assess the binding affinity of compounds containing the 3-chloro-2-fluorophenyl moiety to various enzymes. Results indicated that these compounds could effectively inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and pigmentation issues .
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| This compound | -9.5 | Tyrosinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
